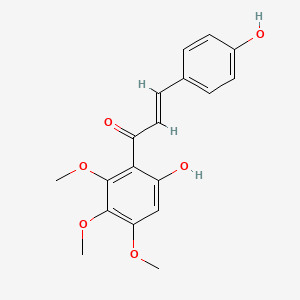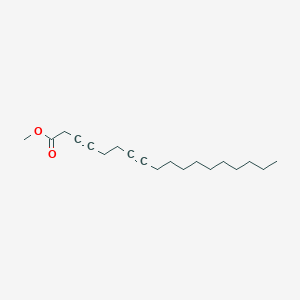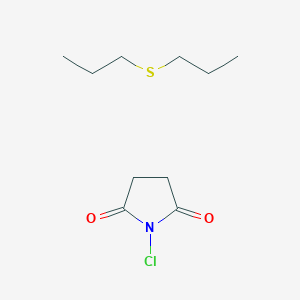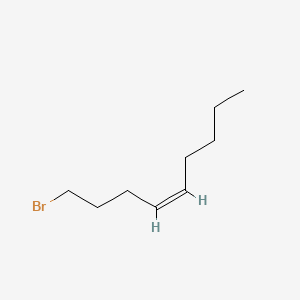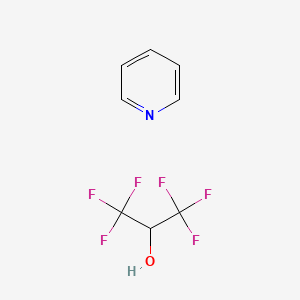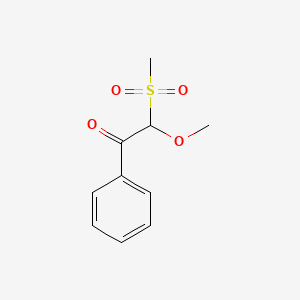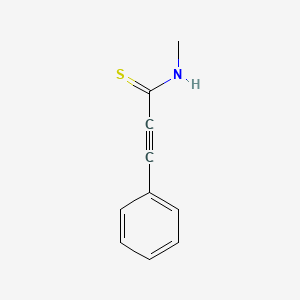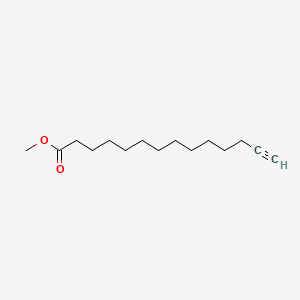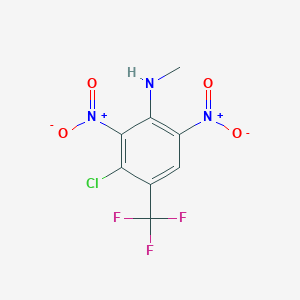
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to an aniline core. It is widely used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets. The presence of nitro and trifluoromethyl groups enhances its reactivity, allowing it to participate in multiple pathways. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline .
- 4-Chloro-3-(trifluoromethyl)aniline .
Fluazinam: 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine.
Uniqueness
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
59431-88-8 |
|---|---|
Molecular Formula |
C8H5ClF3N3O4 |
Molecular Weight |
299.59 g/mol |
IUPAC Name |
3-chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H5ClF3N3O4/c1-13-6-4(14(16)17)2-3(8(10,11)12)5(9)7(6)15(18)19/h2,13H,1H3 |
InChI Key |
WULRFYZBHCYOJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)

